

# Application Note: UPLC Analysis of Madecassoside and Related Triterpenes in *Centella asiatica*

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## Compound of Interest

Compound Name: *Madecassoside*

Cat. No.: *B7823665*

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## Abstract

This application note provides a detailed protocol for the simultaneous quantitative analysis of four major bioactive triterpenes in *Centella asiatica*: **madecassoside**, asiaticoside, madecassic acid, and asiatic acid, using Ultra Performance Liquid Chromatography (UPLC). The described methodology is rapid, sensitive, and accurate, making it suitable for quality control of raw materials, extracts, and finished products in the pharmaceutical and cosmetic industries.

## Introduction

*Centella asiatica*, commonly known as Gotu Kola, is a medicinal plant rich in pentacyclic triterpenoids.[1][2][3] The primary active compounds, including **madecassoside**, asiaticoside, and their respective aglycones, madecassic acid and asiatic acid, are known for their wound healing, anti-inflammatory, and antioxidant properties.[3] Accurate and reliable quantification of these compounds is crucial for the standardization of *C. asiatica* extracts and derived products. Ultra Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and reduced solvent consumption.[4] This document outlines a validated UPLC method for the simultaneous determination of these four key triterpenes.

## Experimental Protocols

## Sample Preparation

For *Centella asiatica* Plant Material (Powder):

- Weigh accurately about 250 mg of the dried, powdered plant material into a 100 mL volumetric flask.[\[5\]](#)
- Add approximately 70 mL of methanol to the flask.[\[5\]](#)
- Sonicate for 10 minutes with occasional shaking to ensure thorough extraction.[\[5\]](#)
- Allow the flask to cool to room temperature.[\[5\]](#)
- Add methanol to the mark to make up the volume to 100 mL and mix well.[\[5\]](#)
- Filter a portion of the solution through a 0.2  $\mu\text{m}$  PTFE syringe filter into a UPLC vial for analysis.[\[5\]](#)

For *Centella asiatica* Extracts:

- Accurately weigh an appropriate amount of the extract and dissolve it in methanol to achieve a known concentration (e.g., 1 mg/mL).[\[1\]](#)
- Ensure complete dissolution, using sonication if necessary.
- Filter the solution through a 0.45  $\mu\text{m}$  nylon syringe filter prior to injection.[\[1\]](#)

## UPLC System and Conditions

Parameter	Recommended Conditions
System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 $\mu\text{m}$ <sup>[6]</sup>
Mobile Phase	A: Distilled WaterB: Acetonitrile <sup>[6]</sup>
Gradient	A gradient elution is typically used. A starting condition of 80:20 (A:B) followed by a linear increase in B to achieve separation.
Flow Rate	0.6 mL/min <sup>[6]</sup>
Injection Volume	4 $\mu\text{L}$ <sup>[6]</sup>
Column Temperature	40°C
Detector	Photodiode Array (PDA) <sup>[6]</sup>
Detection Wavelength	205 nm <sup>[6]</sup>
Run Time	Approximately 10-15 minutes

## Standard Preparation

- Prepare individual stock solutions of **madecassoside**, asiaticoside, madecassic acid, and asiatic acid in methanol at a concentration of 1 mg/mL.
- From the stock solutions, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve. A typical concentration range is from 5 to 150  $\mu\text{g/mL}$ .<sup>[7]</sup><sup>[8]</sup>

## Data Presentation

The following tables summarize the quantitative data from a validated UPLC method for the analysis of **madecassoside** and related triterpenes.

Table 1: Linearity and Range

Compound	Linearity Range (µg/mL)	Correlation Coefficient (R <sup>2</sup> )
Madecassoside	5 - 150	> 0.999[7]
Asiaticoside	5 - 150	> 0.999[7]
Madecassic Acid	0.01 - 0.1	> 0.999[6]
Asiatic Acid	0.01 - 0.1	> 0.999[6]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Compound	LOD (ng/mL)	LOQ (ng/mL)
Madecassoside	81[7][8]	245[7][8]
Asiaticoside	21[7][8]	64[7][8]
Madecassic Acid	11.4	41.0
Asiatic Acid	2.1	8.1

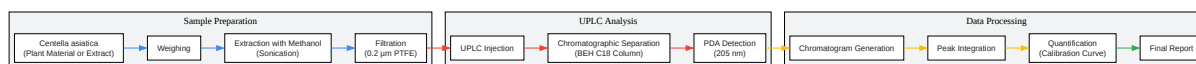
Table 3: Precision (%RSD)

Compound	Intraday Precision (%RSD)	Interday Precision (%RSD)
Madecassoside	< 1[7]	< 3[7]
Asiaticoside	< 1[7]	< 3[7]

Table 4: Accuracy (% Recovery)

Compound	% Recovery
Madecassoside	101.54 – 103.29[7][8][9]
Asiaticoside	100.39 – 102.58[7][8][9]

## Mandatory Visualization



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Caption: UPLC analysis workflow for triterpenes.

## Conclusion

The UPLC method detailed in this application note is a reliable and efficient tool for the simultaneous quantification of **madecassoside**, asiaticoside, madecassic acid, and asiatic acid in *Centella asiatica*. The protocol is straightforward, and the method exhibits excellent linearity, precision, and accuracy, making it highly suitable for routine quality control in research and industrial settings.

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- To cite this document: BenchChem. [Application Note: UPLC Analysis of Madecassoside and Related Triterpenes in Centella asiatica]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823665#uplc-analysis-of-madecassoside-and-related-triterpenes]

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